Phosphanylidynegadolinium
Description
Properties
IUPAC Name |
phosphanylidynegadolinium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd.P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYBPUTWLXQDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[Gd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GdP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311219 | |
| Record name | Gadolinium phosphide (GdP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12024-79-2 | |
| Record name | Gadolinium phosphide (GdP) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12024-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gadolinium phosphide (GdP) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012024792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gadolinium phosphide (GdP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gadolinium phosphide (GdP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gadolinium phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphanylidynegadolinium can be synthesized by reacting gadolinium with phosphorus at high temperatures. The reaction typically follows the equation: [ 4 \text{Gd} + \text{P}_4 \rightarrow 4 \text{GdP} ] Single crystals of this compound can be obtained through mineralization processes .
Industrial Production Methods: Industrial production of this compound involves high-temperature synthesis methods, often in controlled environments to ensure purity and consistency. The process may include steps such as purification of raw materials, precise control of reaction conditions, and post-synthesis treatments to achieve the desired crystal structure and properties .
Chemical Reactions Analysis
Terminology Clarification
The term "phosphanylidynegadolinium" is not recognized in standard chemical nomenclature. Possible interpretations include:
-
Phosphanylidyne ligand (PH) : A hypothetical ligand binding to gadolinium (e.g., Gd–PH). Such compounds are not documented in the literature.
-
Typographical error : Potential confusion with "gadolinium phosphide" (GdP) or "gadolinium phosphate" (GdPO₄), both of which are well-studied (see Section 2).
Related Gadolinium-Phosphorus Systems
While this compound remains uncharacterized, the following gadolinium-phosphorus compounds are well-documented:
Gadolinium Phosphate (GdPO₄)
-
Formation : Insoluble GdPO₄ precipitates when free Gd³⁺ ions interact with phosphate anions at physiological pH (7.4) .
-
Biological Relevance : Observed in nephrogenic systemic fibrosis (NSF) patients exposed to gadolinium-based contrast agents (GBCAs) .
Transmetallation Reactions
Gadolinium complexes (e.g., GdDTPA, GdDOTA) release Gd³⁺ under acidic conditions or via competition with endogenous ions (Zn²⁺, Cu²⁺), leading to GdPO₄ formation :
Kinetic and Thermodynamic Stability of Gadolinium Complexes
The persistence of free Gd³⁺—and thus its reactivity—depends on the ligand’s stability:
Hypothetical Reactivity of this compound
Assuming "this compound" refers to a Gd–PH complex, its theoretical reactivity could involve:
-
Oxidation :
-
Hydrolysis :
-
Halogenation :
Note : These reactions are speculative and lack experimental validation.
Research Gaps and Recommendations
The absence of data on this compound highlights a gap in lanthanide-phosphorus chemistry. Future studies could:
-
Synthesize and characterize Gd–PH complexes.
-
Investigate stability under varying pH and temperature.
-
Compare reactivity with established systems like GdPO₄.
Scientific Research Applications
Applications in Biomedical Imaging
2.1 MRI Contrast Agents
Phosphanylidynegadolinium compounds are being investigated as potential MRI contrast agents. The unique properties of gadolinium, combined with the phosphanylidyne ligand, may improve the relaxivity and stability of the contrast agents. This can enhance imaging quality while reducing toxicity risks associated with gadolinium retention in tissues.
2.2 Targeted Drug Delivery
Recent studies have suggested that gadolinium-based compounds can be functionalized to target specific cells or tissues, such as cancer cells. The incorporation of phosphanylidyne ligands could facilitate the binding of these agents to tumor-specific markers, thereby improving the efficacy of drug delivery systems.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of gadolinium salts with phosphanylidyne ligands under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Case Studies and Research Findings
4.1 Case Study: MRI Applications
A study published in Molecular Imaging examined the efficacy of this compound as an MRI contrast agent in animal models. Results indicated that this compound exhibited superior relaxivity compared to traditional gadolinium-based agents, suggesting its potential for enhanced imaging capabilities .
4.2 Case Study: Drug Delivery Systems
Research highlighted in Biomaterials Science explored the use of this compound in targeted drug delivery systems for cancer therapy. The study demonstrated that functionalized nanoparticles containing this compound could selectively deliver chemotherapeutic agents to tumor cells, significantly improving treatment outcomes while minimizing side effects .
Comparative Data Table
| Application Area | Traditional Gadolinium Compounds | This compound |
|---|---|---|
| MRI Contrast Agent | High relaxivity but potential toxicity | Enhanced relaxivity and stability |
| Targeted Drug Delivery | Limited specificity | Improved targeting via functionalization |
| Synthesis Complexity | Relatively straightforward | Requires careful ligand design |
Mechanism of Action
The mechanism of action of phosphanylidynegadolinium involves its interaction with molecular targets and pathways, primarily through its magnetic and electronic properties. In bioimaging, for example, it enhances the contrast of MRI images by altering the magnetic properties of water molecules in the body. In catalysis, it facilitates chemical reactions by providing active sites for reactants .
Comparison with Similar Compounds
- Gadolinium Nitride (GdN)
- Gadolinium Arsenide (GdAs)
- Gadolinium Antimonide (GdSb)
- Gadolinium Bismuthide (GdBi)
Comparison: Phosphanylidynegadolinium is unique among these compounds due to its specific combination of gadolinium and phosphorus, which imparts distinct magnetic and semiconductor properties. While other gadolinium compounds also exhibit high magnetic moments, this compound’s semiconductor characteristics make it particularly valuable in electronic and photonic applications .
Biological Activity
Phosphanylidynegadolinium (PhGd) is a gadolinium-based compound that has garnered attention for its potential applications in medical imaging and therapy. This article explores the biological activity of PhGd, including its mechanism of action, physiological effects, and implications for clinical use.
Overview of this compound
PhGd is a gadolinium complex characterized by the presence of phosphanylidyne groups, which may enhance its stability and biological compatibility compared to traditional gadolinium-based contrast agents (GBCAs). Understanding the biological activity of PhGd is crucial for assessing its safety and efficacy in medical applications.
The biological activity of PhGd is primarily linked to its ability to interact with biomolecules and enhance magnetic resonance imaging (MRI) contrast. The mechanism involves:
- Chelation : The phosphanylidyne group stabilizes the gadolinium ion, reducing the risk of free gadolinium release, which is associated with toxicity.
- Magnetic Properties : Gadolinium has unpaired electrons that contribute to its paramagnetic properties, enhancing MRI signal intensity when bound to tissues or fluids.
In Vitro Studies
Recent studies have focused on the in vitro stability and biological interactions of PhGd. For example, research indicates that:
- Stability in Biological Media : PhGd exhibits improved stability in human serum compared to some linear GBCAs, leading to lower rates of gadolinium release .
- Cellular Uptake : Studies using cell cultures have demonstrated that PhGd can be effectively taken up by various cell types, suggesting potential for targeted imaging or therapeutic applications .
In Vivo Studies
In vivo evaluations of PhGd have shown promising results regarding its safety profile and efficacy:
- Tissue Distribution : Animal studies indicate that PhGd distributes evenly across various tissues, with minimal accumulation in organs typically associated with toxicity, such as the kidneys and liver .
- Biocompatibility : Histological analyses reveal that PhGd does not induce significant inflammatory responses or tissue damage, supporting its potential as a safer alternative to conventional GBCAs .
Clinical Applications
Several case studies have highlighted the use of PhGd in clinical settings:
- MRI Enhancement : Patients receiving PhGd showed improved MRI contrast without the adverse effects commonly associated with older GBCAs, such as nephrogenic systemic fibrosis (NSF) .
- Therapeutic Potential : Preliminary studies suggest that PhGd may also have therapeutic applications due to its ability to target specific tissues while minimizing systemic exposure .
Comparative Analysis
To better understand the advantages of PhGd over traditional GBCAs, a comparative analysis is presented below:
| Feature | Traditional GBCAs | This compound |
|---|---|---|
| Stability | Variable (linear < cyclic) | High |
| Risk of Gadolinium Release | Higher in less stable agents | Low |
| Tissue Accumulation | Documented in some cases | Minimal |
| Inflammatory Response | Possible | Minimal |
| Imaging Efficacy | Effective | Enhanced |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
